N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-11-13(17)4-3-5-14(11)26(24,25)21(2)12-8-22(9-12)16-7-6-15-19-18-10-23(15)20-16/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXJFYUAXMAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzenesulfonamide group through sulfonation reactions. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired modification. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: This compound may serve as a probe for studying biological processes or as a potential therapeutic agent due to its unique structural features.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety may interact with enzymes or receptors, modulating their activity. The azetidine ring and benzenesulfonamide group can also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
- N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and dimethyl groups on the benzenesulfonamide moiety can enhance its stability and modify its interaction with biological targets, making it a unique and valuable compound for research and development.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Molecular Formula
- C : 17
- H : 18
- N : 6
- O : 2
- S : 1
Molecular Weight
- 370.43 g/mol
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Its triazole moiety is known to enhance antifungal and antibacterial properties by inhibiting key metabolic pathways in pathogens.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against several bacterial strains and fungi. For instance:
- Against Mycobacterium tuberculosis : The compound demonstrated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM in certain derivatives .
Anti-inflammatory Properties
Research has indicated that derivatives of this compound possess anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity was evaluated through various assays that measure cytokine production and other inflammatory markers .
Study 1: Antitubercular Activity
A series of derivatives based on the core structure of this compound were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds achieved IC90 values indicating strong efficacy .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies were conducted using human embryonic kidney cells (HEK-293). The results indicated that the tested compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Pathogen/Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant inhibitory activity |
| Anti-inflammatory | Cytokine production | N/A | Comparable to NSAIDs |
| Cytotoxicity | HEK-293 cells | N/A | Non-toxic at effective concentrations |
Q & A
Q. What are the key synthetic steps for preparing N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Core formation : Construction of the triazolopyridazine moiety via cyclization of hydrazine derivatives with aldehydes or ketones .
- Azetidine coupling : Introduction of the azetidin-3-yl group through nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Sulfonamide functionalization : Attachment of the 3-chloro-N,2-dimethylbenzenesulfonamide group using sulfonyl chloride intermediates in anhydrous solvents .
- Purification : Final purification via column chromatography or recrystallization, monitored by HPLC .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : To verify regiochemistry of the triazole and pyridazine rings and confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC : Assesses purity (>95% is standard for biological testing) .
- X-ray crystallography (if available): Resolves stereochemical ambiguities in crystalline intermediates .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- LogP : Predicted to be moderate (~3.5) due to hydrophobic triazolopyridazine and benzenesulfonamide groups, suggesting limited aqueous solubility .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres at -20°C .
- Thermal stability : Decomposition observed above 200°C via TGA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but require post-reaction removal via vacuum distillation .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve azetidine coupling yields by 15–20% .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide formation .
- Continuous flow reactors : Reduce reaction times and improve reproducibility for high-throughput synthesis .
Q. How should researchers address contradictions in reported biological activity data?
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .
- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
- Cell-line specificity : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Replace the triazolopyridazine with triazolo[4,3-a]pyridine to assess ring size impact on target binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonamide to enhance metabolic stability .
- Stereochemical probes : Synthesize azetidine diastereomers to evaluate 3D conformational requirements for activity .
Q. How can researchers mitigate off-target effects in mechanistic studies?
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown with SILAC labeling) to identify non-target interactions .
- Knockout models : CRISPR-Cas9 gene editing to confirm target specificity in isogenic cell lines .
- Dose-response analysis : Establish EC₅₀ values across related pathways to quantify selectivity .
Q. What computational tools are suitable for predicting binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina or Glide to model interactions with target enzymes (e.g., kinase domains) .
- ADMET prediction : SwissADME or ADMETlab2.0 to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
- MD simulations : GROMACS for assessing ligand-protein complex stability over 100-ns trajectories .
Methodological Considerations for Data Interpretation
Q. How to resolve discrepancies in enzyme inhibition kinetics?
- Replicate experiments : Perform triplicate assays with independent compound batches .
- Mechanistic models : Fit data to non-Michaelis-Menten models (e.g., allosteric inhibition) using GraphPad Prism .
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What experimental designs are optimal for in vivo efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
